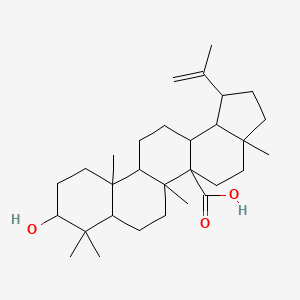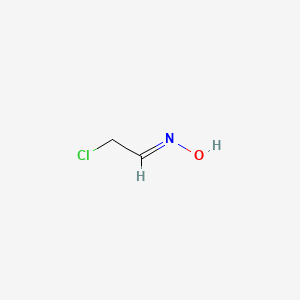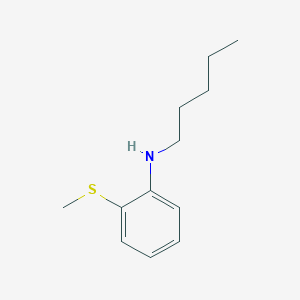
Bis-(2-trifluoromethoxy-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-trifluoromethoxy-ethyl)-amine: is a fluorinated organic compound characterized by the presence of two trifluoromethoxy groups attached to an ethylamine backbone. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-trifluoromethoxy-ethyl)-amine typically involves the reaction of 2,2-difluoro-1,3-dimethylimidazoline with trifluoromethyl triflate in the presence of alcohols. This one-pot process allows for the direct conversion of functionalized alcohols to the corresponding trifluoromethyl ether derivatives . The reaction conditions are mild, and the process is highly chemoselective, ensuring high conversion rates despite the low nucleophilicity of the trifluoromethoxy anion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(2-trifluoromethoxy-ethyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted alcohols, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Bis-(2-trifluoromethoxy-ethyl)-amine is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethoxy group enhances the stability and bioavailability of drug candidates, making it a promising component in drug design .
Industry: The compound finds applications in the agrochemical industry, where it is used in the synthesis of pesticides and herbicides. Its high electronegativity and lipophilicity contribute to the efficacy of these products .
Mécanisme D'action
The mechanism of action of Bis-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Bis(trifluoroacetoxy)iodo benzene
- 1,3-Bis(trifluoromethyl)benzene
- N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine
Uniqueness: Bis-(2-trifluoromethoxy-ethyl)-amine stands out due to its dual trifluoromethoxy groups, which confer unique properties such as increased stability and lipophilicity. These characteristics make it more effective in certain applications compared to similar compounds .
Propriétés
Formule moléculaire |
C6H9F6NO2 |
|---|---|
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
2-(trifluoromethoxy)-N-[2-(trifluoromethoxy)ethyl]ethanamine |
InChI |
InChI=1S/C6H9F6NO2/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h13H,1-4H2 |
Clé InChI |
HCUDUAUFDNNYTA-UHFFFAOYSA-N |
SMILES canonique |
C(COC(F)(F)F)NCCOC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)
![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)

![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)
